molecular formula C12H15BrN2O2 B8173654 Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate

Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate

Cat. No.: B8173654
M. Wt: 299.16 g/mol
InChI Key: NRWLKJAPLMCTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 5-position and a pyrrolidinyl group at the 3-position of the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate typically involves the following steps:

    Bromination: The starting material, 3-(pyrrolidin-1-yl)picolinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Esterification: The brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under conditions like reflux in an appropriate solvent (e.g., ethanol or dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

  • Substitution reactions typically yield derivatives where the bromine atom is replaced by the nucleophile.
  • Oxidation reactions may lead to the formation of corresponding oxo derivatives.

Scientific Research Applications

Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the interactions of picolinate derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    Ethyl 5-chloro-3-(pyrrolidin-1-yl)picolinate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-fluoro-3-(pyrrolidin-1-yl)picolinate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 5-iodo-3-(pyrrolidin-1-yl)picolinate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Ethyl 5-bromo-3-(pyrrolidin-1-yl)picolinate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

ethyl 5-bromo-3-pyrrolidin-1-ylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-17-12(16)11-10(7-9(13)8-14-11)15-5-3-4-6-15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLKJAPLMCTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.